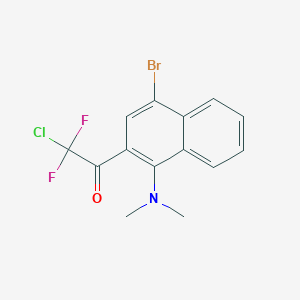
1-(4-Bromo-1-(dimethylamino)naphthalen-2-yl)-2-chloro-2,2-difluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-1-(dimethylamino)naphthalen-2-yl)-2-chloro-2,2-difluoroethanone is a complex organic compound that features a naphthalene ring substituted with bromine, dimethylamino, chloro, and difluoro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-1-(dimethylamino)naphthalen-2-yl)-2-chloro-2,2-difluoroethanone typically involves multiple steps One common method starts with the bromination of naphthalene to introduce the bromine atomThe final steps involve the addition of chloro and difluoro groups to the ethanone moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
1-(4-Bromo-1-(dimethylamino)naphthalen-2-yl)-2-chloro-2,2-difluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution reactions could introduce various functional groups like hydroxyl or alkyl groups.
科学的研究の応用
1-(4-Bromo-1-(dimethylamino)naphthalen-2-yl)-2-chloro-2,2-difluoroethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 1-(4-Bromo-1-(dimethylamino)naphthalen-2-yl)-2-chloro-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function. The exact pathways depend on the specific application, but it often involves the modulation of cellular processes through its interaction with key biomolecules .
類似化合物との比較
Similar Compounds
1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one: Similar structure but lacks the dimethylamino and difluoro groups.
4-(4-Bromo-1-hydroxy naphthalen-2-yl)-6-(4-methoxy phenyl)-5,6-dihydropyrimidine-2(1H)-one: Contains a pyrimidine ring and different substituents.
Uniqueness
1-(4-Bromo-1-(dimethylamino)naphthalen-2-yl)-2-chloro-2,2-difluoroethanone is unique due to its combination of substituents, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .
特性
分子式 |
C14H11BrClF2NO |
|---|---|
分子量 |
362.59 g/mol |
IUPAC名 |
1-[4-bromo-1-(dimethylamino)naphthalen-2-yl]-2-chloro-2,2-difluoroethanone |
InChI |
InChI=1S/C14H11BrClF2NO/c1-19(2)12-9-6-4-3-5-8(9)11(15)7-10(12)13(20)14(16,17)18/h3-7H,1-2H3 |
InChIキー |
HNOKHCKOQIYXJP-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=C(C2=CC=CC=C21)Br)C(=O)C(F)(F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


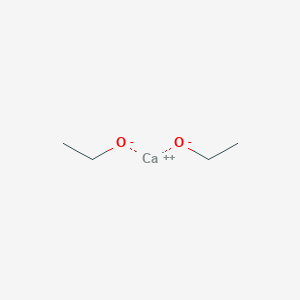
![1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[5-methyl-2-(propan-2-yl)phenoxy]propan-2-ol](/img/structure/B13823897.png)
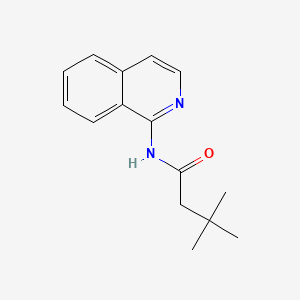
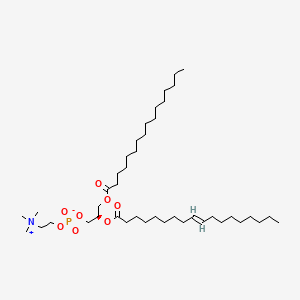
![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13823948.png)

![2-[(5S,7R)-3-(1-methylcyclopropyl)-1-adamantyl]isoindole-1,3-dione](/img/structure/B13823967.png)

![1,2-Bis[2-(2-chloroacetoxy)ethoxy]ethane](/img/structure/B13823977.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B13823980.png)
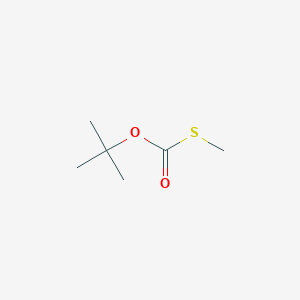
![methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate](/img/structure/B13823983.png)
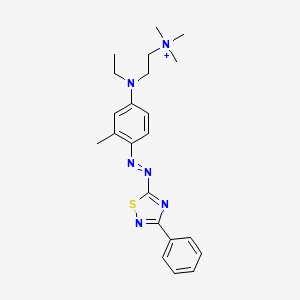
![(5R)-5-(aminomethyl)-6a-methoxy-3,3a,5,6-tetrahydro-1H-furo[2,3-d]imidazol-2-one](/img/structure/B13823987.png)
